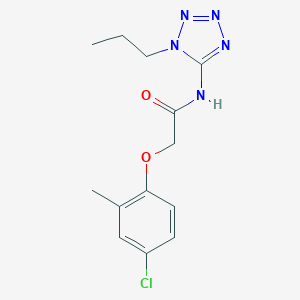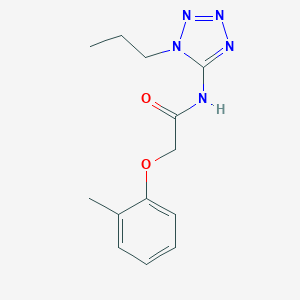![molecular formula C19H22N2O3 B283743 4-methoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B283743.png)
4-methoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound is also known by its chemical name, MMMPB, and is a benzamide derivative that has been synthesized using various methods.
作用机制
The mechanism of action of MMMPB involves the inhibition of specific proteins involved in cell division and the modulation of certain neurotransmitters. MMMPB has been shown to bind to the ATP-binding site of a protein called Aurora kinase A, which is involved in the regulation of cell division. By inhibiting the activity of Aurora kinase A, MMMPB can prevent the proliferation of cancer cells. MMMPB has also been shown to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, by binding to specific receptors in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of MMMPB are complex and depend on the specific application and dose used. In cancer research, MMMPB has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neuroscience, MMMPB has been shown to modulate the activity of certain neurotransmitters, which may have implications for the treatment of neurological disorders. MMMPB has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One advantage of using MMMPB in lab experiments is its specificity for certain proteins and neurotransmitter receptors, which allows for targeted manipulation of cellular processes. However, one limitation of using MMMPB is its potential toxicity and side effects, which must be carefully considered when designing experiments.
未来方向
There are many future directions for research on MMMPB, including the development of new drugs based on its structure and the exploration of its potential applications in other fields, such as immunology and infectious diseases. Additionally, further research is needed to understand the full range of biochemical and physiological effects of MMMPB and to determine its safety and efficacy in humans.
合成方法
MMMPB can be synthesized using various methods, including the reaction of 4-methoxybenzoic acid with thionyl chloride, followed by the reaction with 4-(morpholin-4-ylmethyl)aniline. The resulting product is then treated with acetic anhydride to obtain MMMPB. Another method involves the reaction of 4-methoxybenzoic acid with phosphorus oxychloride, followed by the reaction with 4-(morpholin-4-ylmethyl)aniline. The resulting product is then treated with ammonia to obtain MMMPB.
科学研究应用
MMMPB has been studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, MMMPB has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell division. In neuroscience, MMMPB has been shown to modulate the activity of certain neurotransmitters, which may have implications for the treatment of neurological disorders. In drug discovery, MMMPB has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
属性
分子式 |
C19H22N2O3 |
|---|---|
分子量 |
326.4 g/mol |
IUPAC 名称 |
4-methoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide |
InChI |
InChI=1S/C19H22N2O3/c1-23-18-8-4-16(5-9-18)19(22)20-17-6-2-15(3-7-17)14-21-10-12-24-13-11-21/h2-9H,10-14H2,1H3,(H,20,22) |
InChI 键 |
KQMQBSDTUIFNEZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3CCOCC3 |
规范 SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3CCOCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3,5-dibromo-N-[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-methoxybenzamide](/img/structure/B283662.png)
![N-[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]-3-methoxybenzamide](/img/structure/B283663.png)
![N-{[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}furan-2-carboxamide](/img/structure/B283666.png)
![N-[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]-5-(3-chlorophenyl)furan-2-carboxamide](/img/structure/B283668.png)
![N-{[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}-2,4-dichlorobenzamide](/img/structure/B283674.png)
![5-bromo-N-{[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}-2-methoxybenzamide](/img/structure/B283675.png)
![N-{[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}-3-methoxybenzamide](/img/structure/B283676.png)



![2-({4-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol](/img/structure/B283686.png)
![2-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol](/img/structure/B283687.png)
![2-{[3-Bromo-5-methoxy-4-(2-thienylmethoxy)benzyl]amino}ethanol](/img/structure/B283690.png)